molecular formula C13H15N5O3S B5702603 2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

Cat. No.: B5702603
M. Wt: 321.36 g/mol
InChI Key: JKHAEJQQKPWWQB-MKMNVTDBSA-N
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Description

2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is a complex organic compound that features a combination of thienyl, pyrazolyl, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydrazide: Starting with a suitable hydrazine derivative, the hydrazide is formed through a condensation reaction with an appropriate carboxylic acid or ester.

    Introduction of the pyrazolyl group: The hydrazide is then reacted with a pyrazole derivative under acidic or basic conditions to introduce the pyrazolyl group.

    Formation of the thienylmethylidene group: The final step involves the reaction of the intermediate with a thienyl aldehyde or ketone to form the thienylmethylidene group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is unique due to its combination of thienyl, pyrazolyl, and hydrazide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(4-nitropyrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-9-3-4-22-12(9)6-14-16-13(19)10(2)7-17-8-11(5-15-17)18(20)21/h3-6,8,10H,7H2,1-2H3,(H,16,19)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHAEJQQKPWWQB-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C(C)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C(C)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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